![molecular formula C8H10FN B1304794 3-Fluoro-4-methylbenzylamine CAS No. 261951-67-1](/img/structure/B1304794.png)
3-Fluoro-4-methylbenzylamine
Overview
Description
3-Fluoro-4-methylbenzylamine is a compound that has not been directly studied in the provided papers. However, related compounds such as 4-[(18)F]fluorobenzylamine and its derivatives have been synthesized and applied in various research contexts, particularly in the development of PET radiotracers and neuroimaging agents . These compounds are valuable in medical imaging due to their ability to label peptides, proteins, and other molecules with radioactive fluorine-18, which is used in positron emission tomography (PET) scans to visualize and measure changes in metabolic processes.
Synthesis Analysis
The synthesis of 4-[(18)F]fluorobenzylamine involves the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride or borohydride exchange resin (BER), which has been adapted for automated synthesis . This method provides a high radiochemical yield and purity, making it suitable for the preparation of various fluorine-18 labeled compounds. A similar approach is used for the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, where p-[18F]fluorobenzyl iodide is incorporated into the DASB precursor .
Molecular Structure Analysis
The molecular structure of related fluorobenzylamine compounds has been studied using spectroscopic methods. For instance, the rotational spectrum of 2-fluorobenzylamine has been analyzed to understand the effects of fluorine substitution on the molecule's flexibility and tunneling pathways . This analysis provides insights into the conformational dynamics of the molecule, which can be crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Fluorobenzylamine derivatives participate in various chemical reactions, such as the reaction with cysteine-containing tripeptide glutathione, demonstrating the feasibility of using these compounds as prosthetic groups for peptide and protein labeling . Additionally, the reaction of benzylamine with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) and dimethyl sulphoxide has been developed as a spectrofluorimetric method for the determination of 5-hydroxyindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzylamine derivatives are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and interaction with biological systems. For example, the fluorine atom in 2-fluorobenzylamine creates an intramolecular hydrogen bond that stabilizes one of its conformers and significantly increases the tunneling splitting of amino group motion compared to benzylamine . The synthesis of various fluorobenzylamine derivatives, including triarylphosphonium ions, demonstrates the versatility of these compounds and their potential applications in medical imaging and therapy .
Scientific Research Applications
Selective Oxidation and Synthesis
Selective Oxidation : The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized using N-methylbenzylamine, demonstrates selective oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. This showcases its utility in organic synthesis for achieving specific oxidation states with increased efficiency and ease of work-up when absorbed on silica gel (Kassaee et al., 2004).
Ligand in Metal Complexes : The synthesis of a half-sandwich iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands highlights the compound's role in forming complexes with significant yields. These complexes, confirmed through various spectroscopic methods, suggest potential applications in catalysis and materials science (Kong et al., 2018).
Material Science and Fluorescent Properties
- Organic-Inorganic Hybrid Materials : The reaction of 3-fluoro-N-methylbenzylamine (FBMA) with PbBr2 in concentrated HBr solution led to the formation of a two-dimensional single-layered organic-inorganic hybrid material [(FBMA)2PbBr4]. This material exhibits a reversible phase transition with intense fluorescent properties, suggesting potential use in optoelectronic applications (Hao et al., 2019).
Medicinal Chemistry Building Blocks
- Synthesis of cis-3-Fluoropiperidin-4-ol : The first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry, employs an enantioselective fluorination technique. This methodology allows for the synthesis of both enantiomers of this compound, which is crucial for the development of chiral pharmaceuticals (Shaw et al., 2013).
Fluorine Chemistry
- Synthesis of Fluorine-Containing Compounds : A study on the synthesis of fluorine compounds containing isoxazolylamino and phosphonate groups provided insights into the development of compounds with moderate anticancer activity. The structural and bioactivity analyses of these compounds underline the importance of fluorine in enhancing biological activity and pharmaceutical potential (Song et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAJNBJDLZPHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379118 | |
Record name | 3-Fluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261951-67-1 | |
Record name | 3-Fluoro-4-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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